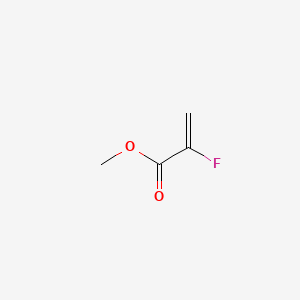

Methyl 2-fluoroacrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-fluoroprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FO2/c1-3(5)4(6)7-2/h1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTZJVAOTIOAZGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FO2 | |

| Record name | Methyl 2-fluoroacrylate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Methyl_2-fluoroacrylate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31344-36-2 | |

| Record name | 2-Propenoic acid, 2-fluoro-, methyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31344-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80382134 | |

| Record name | methyl 2-fluoroacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2343-89-7 | |

| Record name | Methyl 2-fluoro-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2343-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-fluoroacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002343897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | methyl 2-fluoroacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-fluoroacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2-FLUOROACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P6DG2B57G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Methyl 2-fluoroacrylate

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, a key monomer in the production of advanced fluorinated polymers and a valuable intermediate in pharmaceutical development.

Chemical Structure and Identification

This compound, with the chemical formula C₄H₅FO₂, is an acrylate (B77674) ester distinguished by a fluorine atom at the α-position of the acrylate group.[1] This structural feature imparts unique reactivity and properties to the molecule.[1] Its systematic IUPAC name is methyl 2-fluoroprop-2-enoate.[2][3]

Synonyms: 2-Fluoroacrylic acid methyl ester, Methyl 2-fluoroprop-2-enoate, MFA.[4][5][6]

Key Identifiers:

Physicochemical Properties

This compound is a colorless to pale yellow liquid.[1][4] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Physical State | Colorless to almost colorless clear liquid | [4] |

| Molecular Weight | 104.08 g/mol | [1][2][3][4][7] |

| Boiling Point | 91 °C | [4] |

| 75.9°C–94°C | [1] | |

| Density | 1.12 g/cm³ | [4] |

| 1.057 g/cm³ | [1] | |

| Refractive Index | n20D 1.39 | [4] |

| Solubility | Slightly soluble in water | [8][9] |

| Flash Point | 1 °C |

Spectroscopic Data

Spectroscopic techniques are essential for the characterization and purity assessment of this compound.

| Technique | Observation | Source(s) |

| ¹⁹F NMR | δ ~ -120 ppm for the fluoro group | [1] |

| ¹H NMR | δ 6.5–7.0 ppm for the α,β-unsaturated protons | [1] |

| δ 5.41 (m, 2H), 3.79 (s, 3H) (in DMSO) | [10] | |

| GC-MS | m/z 104 (molecular ion) | [1] |

| IR (KBr, cm⁻¹) | 2947, 2927, 2869, 1610, 1552, 1494, 1456, 1392, 1298, 1255, 1186, 1109, 1066, 1041, 923, 883, 843, 796 | [10] |

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been developed, aiming for high yield and purity.[11] A common industrial method involves the base-induced elimination of methyl 3-chloro-2-fluoropropionate.[1]

Experimental Protocol: Synthesis from Methyl 3-chloro-2-fluoropropionate

This protocol describes a base-induced elimination reaction.[1][7]

Reagents:

-

Methyl 3-chloro-2-fluoropropionate (98%, 2.0 mol)

-

Tribasic sodium phosphate (B84403) (2.2 mol)

-

2,6-di-tert-butyl-4-methylphenol (BHT) (polymerization inhibitor)

-

N-methylpyrrolidin-2-one (NMP) (solvent)

Procedure:

-

Charge a suitable reactor with NMP, tribasic sodium phosphate, and BHT.

-

Heat the mixture to 150°C.

-

Introduce a small amount of BHT into the distillation receiver.

-

Apply a vacuum of 300 mbar.

-

Begin the metered addition of methyl 3-chloro-2-fluoropropionate.

-

Continue the addition at a rate that allows for the distillation of the this compound product.

-

Once the distillate stream ceases, reduce the vacuum to 150 mbar to collect any remaining product.

-

After no more product distills, raise the pressure with nitrogen and cool the reactor.

-

The collected distillate is the purified this compound.

Chemical Reactivity and Stability

The fluorine atom in this compound enhances its reactivity and stability.[4] It readily participates in radical polymerization to form fluorinated polymers.[1] The compound is stabilized with inhibitors like BHT to prevent spontaneous polymerization.[1][4] It can also undergo oxidation, reduction, and substitution reactions.[1] Exposure to light or elevated temperatures can lead to degradation.[1]

Applications in Research and Development

This compound is a versatile monomer and intermediate with significant applications in materials science and pharmaceuticals.

Polymer Production:

-

It is a crucial monomer for synthesizing fluorinated polymers.[1][4]

-

These polymers are known for their high thermal stability and chemical resistance, making them suitable for high-performance coatings, sealants, and adhesives in the automotive, aerospace, and construction industries.[1][4]

-

It is also a key monomer for producing fluorinated high molecular weight optical fiber materials.[10]

Pharmaceutical Development:

-

This compound is used in the development of drug delivery systems.[1][4]

-

The presence of the fluorine atom can enhance the bioavailability of certain medications.[4]

-

It serves as an intermediate in the synthesis of various biologically active compounds and pharmaceuticals.[4][8]

Organic Synthesis:

-

It is employed as a building block in various organic reactions, such as Michael additions, to create complex molecules.[4]

Safety and Handling

This compound is a hazardous chemical that requires careful handling.

Hazard Summary:

-

Flammability: Highly flammable liquid and vapor.[2]

-

Toxicity: Toxic if swallowed, in contact with skin, or inhaled.[2]

-

Corrosivity: Causes severe skin burns and eye damage.[2]

-

Organ Damage: May cause damage to organs through prolonged or repeated exposure.

-

Reproductive Toxicity: May damage fertility or the unborn child.

-

Environmental Hazard: Toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves, safety goggles, and laboratory clothing.

-

Use a respiratory protective device in a well-ventilated area or chemical fume hood.[12]

Storage and Handling:

-

Store in a cool, dry, and well-ventilated place at 2–8°C.[1][4][12]

-

Keep containers tightly sealed and store under an inert gas (e.g., nitrogen or argon) to prevent moisture absorption and polymerization.[1][12]

-

Keep away from heat, sparks, open flames, and other ignition sources.[12]

-

Ground and bond containers and receiving equipment to prevent static discharge.[12]

-

The compound is often supplied with a stabilizer like BHT to inhibit polymerization.[4]

References

- 1. This compound | 2343-89-7 | Benchchem [benchchem.com]

- 2. This compound | C4H5FO2 | CID 2782524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. fishersci.com [fishersci.com]

- 6. bangchemicals.com [bangchemicals.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | 2343-89-7 [chemicalbook.com]

- 9. chemwhat.com [chemwhat.com]

- 10. guidechem.com [guidechem.com]

- 11. WO2021191876A1 - Synthesis of this compound - Google Patents [patents.google.com]

- 12. daikinchemicals.com [daikinchemicals.com]

Methyl 2-fluoroacrylate: A Versatile Building Block in Modern Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 2-fluoroacrylate (MFA) is a fluorinated monomer that has garnered significant attention in various fields of chemical research due to the unique properties conferred by the fluorine atom. Its distinct reactivity and the desirable characteristics of its polymeric derivatives make it a valuable tool in polymer chemistry, organic synthesis, and the development of advanced materials and pharmaceuticals. This technical guide provides a comprehensive overview of the applications of MFA in research, with a focus on quantitative data, detailed experimental protocols, and the underlying chemical principles.

Physicochemical Properties of this compound

This compound is a colorless liquid with the following key properties:

| Property | Value | Reference |

| Chemical Formula | C₄H₅FO₂ | [1][2] |

| Molecular Weight | 104.08 g/mol | [1][2] |

| Density | 1.114 g/mL at 20 °C | [1] |

| Boiling Point | 91 °C at 750 mmHg | [1] |

| Refractive Index (n_D) | 1.39 at 20 °C | [1] |

| Solubility | Slightly soluble in water | [3] |

Applications in Polymer Science

The primary application of this compound in research is as a monomer for the synthesis of fluorinated polymers. The presence of the fluorine atom on the acrylate (B77674) backbone imparts several desirable properties to the resulting polymers, including high thermal stability, chemical resistance, and specific optical properties like a low refractive index.

Poly(this compound) Properties

Homopolymers of this compound, denoted as PMFA, exhibit distinct thermal and optical properties compared to their non-fluorinated counterpart, poly(methyl methacrylate) (PMMA).

| Property | Value | Reference |

| Glass Transition Temperature (T_g) | 128 °C | |

| Thermal Stability (TGA) | 10% weight loss at 350 °C in N₂ | |

| Refractive Index | Low (general property of fluoropolymers) | [4] |

| Microstructure | Bernoullian distribution of stereosequences (P(m) = 0.41) |

Experimental Protocol: Suspension Polymerization for Pharmaceutical Applications

A significant application of MFA polymerization is in the synthesis of the drug Patiromer, a potassium-binding polymer used for the treatment of hyperkalemia. The following is a representative experimental protocol for the synthesis of the cross-linked polymer precursor to Patiromer via suspension polymerization.

Materials:

-

This compound (MFA)

-

Divinylbenzene (DVB) (cross-linker)

-

1,7-octadiene (cross-linker)

-

Lauroyl peroxide (initiator)

-

Polyvinyl alcohol (suspending agent)

-

Sodium chloride

-

Deionized water

-

Tetrahydrofuran (THF)

-

Sodium hydroxide (B78521) (NaOH)

-

Calcium chloride (CaCl₂)

Procedure:

-

Aqueous Phase Preparation: In a reactor equipped with an anchor agitator and a nitrogen inlet, prepare an aqueous phase by dissolving polyvinyl alcohol and sodium chloride in deionized water. Stir the mixture at 280-300 rpm for 15 minutes at 25-30 °C.

-

Organic Phase Preparation: In a separate vessel, prepare the organic phase by mixing this compound, divinylbenzene, 1,7-octadiene, and lauroyl peroxide.

-

Polymerization: Slowly charge the organic phase into the aqueous phase in a single lot at 25-30 °C. Stir the reaction mass for 15 minutes at this temperature. Gradually heat the mixture. Once polymerization initiates, allow the temperature to rise to approximately 95 °C.

-

Isolation of Polymer Beads: After the polymerization is complete, cool the reaction mixture to room temperature. Remove the aqueous phase. The solid polymer beads can be isolated by filtration after adding water to the mixture.

-

Washing: Wash the filtered solid with water and then with a methanol (B129727)/water mixture.

-

Drying: Dry the wet product under reduced pressure at 25-30 °C for 15-20 hours to yield the cross-linked (this compound)-divinylbenzene-1,7-octadiene terpolymer as spherical, free-flowing beads.

-

Hydrolysis: In a round-bottom flask equipped with an overhead mechanical stirrer and reflux condenser, charge the dried polymer, tetrahydrofuran, and a 20% w/v sodium hydroxide solution. Stir the mixture at a mild reflux temperature (60-62 °C) for 10-15 hours.

-

Formation of Calcium Salt: After cooling, the hydrolyzed product (sodium salt) is isolated by filtration. To form the calcium salt (Patiromer), a solution of calcium chloride in water is prepared in a reactor, and the sodium salt of the polymer is added at 25-30 °C. The mixture is stirred for 4 hours under a nitrogen atmosphere.

-

Final Product Isolation: The resulting Patiromer is isolated by filtration, washed with water and then methanol, and dried under reduced pressure.

Logical Workflow for Patiromer Synthesis:

Utility in Organic Synthesis

This compound serves as a versatile building block in organic synthesis, primarily due to the electron-withdrawing nature of the fluorine atom and the ester group, which activates the double bond for nucleophilic attack.

Aza-Michael Addition Reactions

The Aza-Michael addition, the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful tool for the synthesis of β-amino acids and their derivatives. MFA is an excellent substrate for this reaction.

Reaction Scheme for Aza-Michael Addition:

Experimental Protocol: Aza-Michael Addition of a Primary Amine to this compound

The following is a general, adaptable protocol for the Aza-Michael addition of a primary amine to this compound, based on procedures for similar acrylates.

Materials:

-

This compound (MFA)

-

Primary amine (e.g., benzylamine)

-

Solvent (e.g., methanol or solvent-free)

-

Optional: Catalyst (e.g., a Lewis acid or base, though the reaction can often proceed without one)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent (if any).

-

Addition of Amine: Add the primary amine (1-1.2 equivalents) to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure. If necessary, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any unreacted amine and catalyst.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired β-amino ester derivative.

Applications in Agrochemical Research

While the incorporation of fluorine is a common strategy in the design of modern agrochemicals to enhance their efficacy and metabolic stability, specific examples of commercial herbicides or fungicides derived directly from this compound are not widely documented in readily available literature. However, the fluoroacrylate moiety is of interest in the synthesis of novel, biologically active compounds. Research in this area focuses on synthesizing derivatives of MFA and screening them for herbicidal and antifungal properties. The general approach involves the synthesis of a library of compounds by reacting MFA with various nucleophiles or by incorporating it into heterocyclic structures, followed by biological assays to determine their activity against various weeds and fungal pathogens.

Conclusion

This compound is a valuable and versatile monomer and synthetic intermediate. Its primary use in research lies in the production of high-performance fluorinated polymers with applications ranging from optical materials to life-saving pharmaceuticals like Patiromer. Furthermore, its reactivity in organic transformations, particularly Aza-Michael additions, makes it a useful tool for the synthesis of complex nitrogen-containing molecules. While its direct application in commercial agrochemicals is not as established, the unique properties of the fluoroacrylate scaffold continue to make it an attractive target for the discovery of new biologically active compounds. The detailed experimental protocols and data presented in this guide are intended to facilitate further research and innovation utilizing this important fluorinated building block.

References

In-Depth Technical Guide to Methyl 2-fluoroacrylate (CAS Number 2343-89-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-fluoroacrylate (MFA) is a fluorinated monomer with the CAS number 2343-89-7. It is a reactive chemical intermediate primarily utilized in the synthesis of fluorinated polymers with specialized properties. These polymers find applications in high-performance materials, including advanced coatings, adhesives, and optical fibers. While the monomer itself is classified as hazardous, its polymers, particularly when biocompatibility is considered, hold potential in biomedical applications such as drug delivery systems. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed synthesis and polymerization protocols, a thorough assessment of its hazards, and a summary of its applications. Due to a lack of available data in the scientific literature regarding specific biological signaling pathways of the monomer, this guide also explores the biocompatibility and biological evaluation of related poly(acrylate) materials to provide a relevant context for drug development professionals.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1] Its key chemical and physical properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 2343-89-7 | [2] |

| Molecular Formula | C₄H₅FO₂ | [2] |

| Molecular Weight | 104.08 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 91 °C | [3] |

| Density | 1.12 g/cm³ | [3] |

| Refractive Index | n20D 1.39 | [3] |

| Flash Point | 1 °C | [3] |

| Solubility | Soluble in organic solvents, limited solubility in water. | [1] |

| Purity | Typically ≥ 98% (GC) | |

| Storage Conditions | Store at 2 - 8 °C, often stabilized with BHT. | |

| IUPAC Name | methyl 2-fluoroprop-2-enoate | [2] |

| InChI Key | ZTZJVAOTIOAZGZ-UHFFFAOYSA-N | [2] |

| Canonical SMILES | COC(=O)C(=C)F | [3] |

Synthesis and Polymerization

Synthesis of this compound

Several synthetic routes to this compound have been reported. One common laboratory-scale synthesis involves the dehydrochlorination of methyl 3-chloro-2-fluoropropionate.

Experimental Protocol: Synthesis from Methyl 3-chloro-2-fluoropropionate [4]

-

Reagents:

-

Methyl 3-chloro-2-fluoropropionate

-

N-methylpyrrolidine (NMP)

-

Tribasic sodium phosphate

-

Di-tert-butylhydroxytoluene (BHT) (polymerization inhibitor)

-

-

Apparatus:

-

Sulfonation pan

-

Distillation apparatus with a vertical recovery bend

-

Vacuum pump

-

-

Procedure:

-

To a sulfonation pan, add 4 g (0.02 mol) of BHT, 500 g of NMP, and 360 g (2.2 mol) of tribasic sodium phosphate.

-

Heat the mixture to 150 °C.

-

Introduce 51 mg (2.2 x 10⁻⁴ mol) of BHT into the distillation receiver.

-

Apply a vacuum of 300 mbar.

-

Begin the metered addition of a total of 287 g (98%, 2.0 mol) of methyl 3-chloro-2-fluoropropionate.

-

Continue the addition at a rate that allows for the continuous distillation of the product, this compound.

-

Once the distillate stream ceases, lower the vacuum to 150 mbar to distill any remaining product.

-

After no more product distills, increase the pressure with nitrogen.

-

Cool the distillation bottoms and discharge. The product is obtained as a colorless liquid.

-

Polymerization of this compound

This compound can be polymerized through free-radical polymerization to form poly(this compound). A detailed protocol for the free-radical polymerization of a related monomer, methyl methacrylate, is provided below as a representative example.[5]

Experimental Protocol: Free-Radical Polymerization [5]

-

Reagents:

-

This compound (monomer)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Dimethylformamide (DMF) (solvent)

-

Methanol (B129727) (for precipitation)

-

-

Apparatus:

-

Dilatometric apparatus (or a reaction flask with a condenser and magnetic stirrer)

-

Nitrogen inlet

-

Constant temperature bath

-

-

Procedure:

-

Prepare a solution of this compound and AIBN in DMF within the dilatometric apparatus or reaction flask.

-

Purge the system with nitrogen for at least 30 minutes to remove oxygen, which can inhibit polymerization.

-

Immerse the reaction vessel in a constant temperature bath set to 65 °C to initiate the polymerization.

-

Allow the reaction to proceed for 2 hours under an inert atmosphere.

-

Terminate the polymerization by cooling the reaction mixture.

-

Precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol with vigorous stirring.

-

Collect the precipitated polymer by filtration and dry it in a vacuum oven to a constant weight.

-

Hazards and Toxicological Profile

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[6]

GHS Hazard Classification: [2]

| Hazard Class | Category | Signal Word | Hazard Statement |

| Flammable liquids | 2 | Danger | H225: Highly flammable liquid and vapor |

| Acute toxicity, oral | 3 | Danger | H301: Toxic if swallowed |

| Acute toxicity, dermal | 3 | Danger | H311: Toxic in contact with skin |

| Skin corrosion/irritation | 1B | Danger | H314: Causes severe skin burns and eye damage |

| Acute toxicity, inhalation | 1 | Danger | H330: Fatal if inhaled |

| Reproductive toxicity | 1B | Danger | H360D: May damage the unborn child |

Precautionary Statements: [7]

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P241: Use explosion-proof electrical/ventilating/lighting equipment.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P320: Specific treatment is urgent.

-

P405: Store locked up.

Toxicological Information:

-

Acute Toxicity: Toxic if swallowed or in contact with skin, and fatal if inhaled.[7]

-

Skin and Eye Irritation: Causes severe skin burns and eye damage.[2]

-

Reproductive Toxicity: May damage the unborn child.[7]

-

Carcinogenicity: Based on available data, the classification criteria for carcinogenicity are not met.[7]

-

Germ cell mutagenicity: Not applicable based on available data.[7]

Biological Activity and Applications

Biological Activity of this compound

There is a notable lack of studies in the published literature detailing the specific biological activities, mechanisms of action, or signaling pathways of this compound monomer. Its high reactivity and toxicity likely preclude its direct use in many biological applications. However, one study investigated the enzymatic hydrolysis of related methyl 2-fluoro-2-arylpropionates by lipases, suggesting that the monomer could be a substrate for certain enzymes, leading to the elimination of the fluoride (B91410) ion.[8]

Applications in Polymer Science and Materials

The primary application of this compound is as a monomer for the synthesis of fluorinated polymers. The incorporation of fluorine imparts unique properties to the resulting polymers, including:

-

High thermal stability

-

Chemical inertness

-

Low surface energy

-

Low refractive index

-

Good oxidation and aging resistance

These properties make poly(fluoroacrylate)s suitable for a range of applications, such as:

-

Optical materials: including plastic optical fibers.[9]

-

High-performance coatings: for textiles, leather, and metals.[9]

-

Adhesives and sealants: with superior chemical resistance and durability.[9]

-

Microelectronics [6]

Potential Biomedical Applications of Poly(fluoroacrylate)s

While data on poly(this compound) is limited, the broader class of poly(acrylates) and poly(methacrylates) has been extensively studied for biomedical applications due to their biocompatibility.[3][10]

Drug Delivery: Poly(methyl methacrylate) (PMMA), a structurally similar non-fluorinated polymer, is widely explored as a particulate carrier for drugs.[11][12][13] PMMA-based nanoparticles and microparticles can encapsulate a variety of therapeutic agents, including antibiotics and anticancer drugs.[13] The release of drugs from these carriers often follows a biphasic pattern.[11] It is plausible that poly(this compound) could be investigated for similar applications, potentially offering altered drug release kinetics or stability due to its fluorination.

Biocompatibility: The biocompatibility of poly(acrylates) is a critical factor for their use in medical devices and drug delivery. Studies on poly(methyl acrylate-co-acrylic acid) have shown good blood compatibility and cytocompatibility, depending on the comonomer ratio.[14] The biocompatibility of PMMA-based resins used in dentistry has also been extensively reviewed, with the main concern being the leaching of residual monomer, which can cause cytotoxic effects.[3] Any potential biomedical application of poly(this compound) would require rigorous biocompatibility testing to assess the leaching of the toxic monomer and the cellular response to the polymer itself.

Conclusion

This compound (CAS 2343-89-7) is a valuable but hazardous monomer used in the production of high-performance fluorinated polymers. Its synthesis and polymerization are well-established processes. While the monomer itself is toxic, its polymers hold potential for various applications, including in the biomedical field, leveraging the unique properties imparted by fluorine. For researchers and drug development professionals, the key challenge lies in the careful handling of the monomer and the thorough characterization and biocompatibility testing of the resulting polymers. Future research is needed to explore the specific biological interactions of both the monomer and its polymers to fully realize their potential in advanced applications.

References

- 1. WO2021191876A1 - Synthesis of this compound - Google Patents [patents.google.com]

- 2. This compound | C4H5FO2 | CID 2782524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Biocompatibility of polymethylmethacrylate resins used in dentistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. asianpubs.org [asianpubs.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. daikinchemicals.com [daikinchemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. Page loading... [wap.guidechem.com]

- 10. ivypanda.com [ivypanda.com]

- 11. Poly(methyl methacrylate) particulate carriers in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. taylorfrancis.com [taylorfrancis.com]

- 14. researchgate.net [researchgate.net]

Physical properties of Methyl 2-fluoroacrylate monomer

An In-depth Technical Guide to the Physical Properties of Methyl 2-fluoroacrylate Monomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound (MFA), a key monomer in the synthesis of advanced fluorinated polymers and a valuable intermediate in pharmaceutical development. The unique properties conferred by the fluorine atom at the α-position make it a compound of significant interest for creating materials with enhanced chemical resistance, thermal stability, and specific optical properties.

Core Physical and Chemical Properties

This compound is a colorless to pale yellow liquid.[1] It is often supplied with a stabilizer, such as Butylated Hydroxytoluene (BHT), to prevent spontaneous polymerization during storage and handling.[2] Key physical data are summarized in the table below.

Table 1: Summary of Physical Properties of this compound

| Property | Value | Notes |

| Molecular Formula | C₄H₅FO₂ | [2][3] |

| Molecular Weight | 104.08 g/mol | [2][3][4] |

| Appearance | Colorless to pale yellow, transparent liquid | [2][3] |

| Density | 1.057 - 1.12 g/cm³ | Values are typically reported at 20°C. The range reflects data from different sources.[2][3][5] |

| Boiling Point | 91 °C | Reported at 750 mmHg.[2][3] A range of 75.9°C–94°C has also been noted, likely dependent on purity and pressure.[5] |

| Melting Point | -42 °C | [3] |

| Refractive Index (n_D²⁰) | 1.39 | Measured at 20°C using the sodium D-line.[2][3] |

| Solubility | Slightly soluble in water. | Soluble in many common organic solvents, though quantitative data is limited.[3][6] |

| Purity | ≥ 98% (by GC) | Commercially available purity.[2] |

| Flash Point | 1 °C | [7] |

Experimental Protocols for Property Determination

Accurate determination of physical properties is critical for the application and quality control of this compound. The following sections detail the standard methodologies for measuring the key parameters listed above.

Density Measurement

Density is a fundamental property used to confirm the identity and purity of the monomer. It is defined as mass per unit volume.

Methodology: Pycnometer Method (Based on ASTM D891)

-

Preparation: A clean, dry, and calibrated pycnometer (a glass flask of a specific, known volume) is weighed empty (m_p).

-

Sample Filling: The pycnometer is filled with this compound, taking care to avoid air bubbles. The temperature of the sample is allowed to equilibrate to a standard temperature, typically 20°C, in a temperature-controlled water bath.

-

Volume Adjustment: The volume is precisely adjusted to the calibration mark of the pycnometer. Any excess liquid is carefully removed.

-

Weighing: The filled pycnometer is weighed to obtain the total mass (m_total).

-

Calculation: The mass of the monomer is calculated (m_m = m_total - m_p). Density (ρ) is then determined using the known volume of the pycnometer (V_p): ρ = m_m / V_p

Boiling Point Determination

The boiling point is a key indicator of purity. For a pure compound, the boiling point should be a sharp, constant temperature at a given pressure.

Methodology: Distillation Method (Based on OECD Guideline 103)

-

Apparatus: A standard simple distillation apparatus is assembled, consisting of a distilling flask, a condenser, a thermometer, and a receiving flask.[8][9]

-

Sample Preparation: Approximately 5-10 mL of this compound is placed in the distilling flask along with a few boiling chips to ensure smooth boiling.[9]

-

Heating: The flask is gently heated. The temperature of the vapor is monitored with a thermometer, ensuring the bulb is positioned just below the side arm of the condenser to accurately measure the temperature of the distilling vapor.[9]

-

Observation: The temperature is recorded when the liquid is actively boiling and a stable ring of condensing vapor is observed on the thermometer bulb. This stable temperature is the boiling point.[8]

-

Pressure Correction: The atmospheric pressure is recorded, as the boiling point is pressure-dependent. If necessary, the observed boiling point can be corrected to standard pressure (760 mmHg).

Melting Point Determination

For substances that are liquid at room temperature, the melting point (or freezing point) is determined by cooling the substance until it solidifies.

Methodology: Capillary Method with Cooling

-

Sample Preparation: A small amount of the liquid monomer is placed in a capillary tube.[10]

-

Apparatus: The capillary tube is placed in a melting point apparatus that has cooling capabilities or in a specialized low-temperature bath (e.g., a Thiele tube with a suitable cooling liquid).[11]

-

Cooling: The sample is slowly cooled. The temperature is carefully monitored.

-

Observation: The temperature at which the first crystals appear and the temperature at which the entire sample solidifies are recorded. For pure compounds, this range should be narrow.[12] The melting point is the temperature at which the last crystal melts upon slow reheating.

Refractive Index Measurement

The refractive index is a sensitive measure of a substance's purity and composition.

Methodology: Abbe Refractometer (Based on ASTM D1218)

-

Calibration: The Abbe refractometer is calibrated using a standard of known refractive index (e.g., distilled water).[13]

-

Sample Application: A few drops of this compound are placed on the prism surface of the refractometer.[13]

-

Temperature Control: The prisms are brought to a constant temperature, typically 20°C, using a circulating water bath.[14]

-

Measurement: The instrument is adjusted until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

Reading: The refractive index is read directly from the instrument's scale. The measurement is typically performed using a sodium D-line light source (589 nm).[13]

Purity by Gas Chromatography (GC)

Gas chromatography is the standard method for determining the purity of volatile monomers like MFA and quantifying any impurities.

Methodology: (Based on ASTM D3362 for Acrylate Esters)

-

Instrument Setup: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a polar DB-WAX or a non-polar HP-5) is used.[15][16]

-

Sample Preparation: The this compound sample is typically diluted in a suitable solvent (e.g., acetone (B3395972) or methanol). An internal standard may be added for more precise quantification.[17]

-

Injection: A small, known volume (e.g., 1 µL) of the prepared sample is injected into the heated inlet of the GC.

-

Separation: The components of the sample are separated in the column based on their boiling points and interactions with the stationary phase. A programmed temperature ramp is often used to achieve good separation.[17]

-

Detection and Quantification: The FID detects the separated components as they elute from the column. The area of each peak in the resulting chromatogram is proportional to the concentration of that component.[15] Purity is calculated by dividing the peak area of the main component by the total area of all peaks, often after applying response factors.

Visualization of Property Determination Workflow

The following diagram illustrates the logical workflow for characterizing the physical properties of this compound monomer.

References

- 1. atslab.com [atslab.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C4H5FO2 | CID 2782524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 2343-89-7 | Benchchem [benchchem.com]

- 6. This compound CAS#: 2343-89-7 [m.chemicalbook.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. vernier.com [vernier.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. westlab.com [westlab.com]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. matestlabs.com [matestlabs.com]

- 14. ASTM D1218 - Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids - Savant Labs [savantlab.com]

- 15. kelid1.ir [kelid1.ir]

- 16. benchchem.com [benchchem.com]

- 17. brjac.com.br [brjac.com.br]

Spectroscopic Profile of Methyl 2-fluoroacrylate: A Technical Guide

For immediate release: This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-fluoroacrylate (MFA), a key monomer in the synthesis of advanced fluorinated polymers. The document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed NMR and IR spectroscopic data, experimental protocols, and a logical workflow for spectral analysis.

Introduction

This compound (MFA) is a fluorinated acrylate (B77674) ester with the molecular formula C₄H₅FO₂ and a molecular weight of 104.08 g/mol .[1][2] The presence of a fluorine atom at the α-position of the acrylate group imparts unique reactivity and properties, making it a valuable building block in the creation of polymers with enhanced mechanical and optical characteristics.[1] Accurate spectroscopic characterization is crucial for quality control, reaction monitoring, and structural elucidation. This guide presents an in-depth analysis of the ¹H NMR, ¹³C NMR, and IR spectra of MFA.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy of this compound.

¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz |

| Ha (trans to F) | ~6.5 - 7.0 | Doublet of Doublets (dd) | JH-H (gem): ~1.5 |

| JH-F (trans): Not Found | |||

| Hb (cis to F) | ~6.5 - 7.0 | Doublet of Doublets (dd) | JH-H (gem): ~1.5 |

| JH-F (cis): Not Found | |||

| -OCH₃ | ~3.8 | Singlet | - |

Note: Specific chemical shifts and H-F coupling constants were not found in the searched literature. The geminal H-H coupling is estimated based on data for methyl acrylate.

¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz |

| C=O | Not Found | Not Found | Not Found |

| C-F | Not Found | Not Found | Not Found |

| C=CH₂ | Not Found | Not Found | Not Found |

| -OCH₃ | Not Found | Not Found | Not Found |

Note: Specific chemical shifts and C-F coupling constants were not found in the searched literature.

IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~1720 | C=O Stretch (Ester) |

| ~1640 | C=C Stretch (Alkene) |

Note: This represents the most prominent reported peaks. A full peak list with assignments was not available in the searched literature.

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data for this compound are crucial for reproducibility. While specific protocols for the monomer were not explicitly detailed in the search results, the following are generalized procedures based on common practices for similar compounds.

NMR Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃). The solution is then transferred to a standard 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: A high-resolution NMR spectrometer, for instance, a 300 MHz or higher field strength instrument.

-

Nuclei: ¹H, ¹³C, and ¹⁹F nuclei are observed.

-

¹H NMR: Standard parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, with a spectral width covering the expected chemical shift range (e.g., 0-10 ppm).

-

¹³C NMR: A proton-decoupled experiment is typically run to simplify the spectrum. A larger number of scans is usually required due to the low natural abundance of ¹³C.

-

¹⁹F NMR: The ¹⁹F NMR spectrum is recorded to confirm the fluorine environment, with a reported chemical shift around -120 ppm.[1]

IR Spectroscopy

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

Instrumentation and Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Mode: The spectrum is typically recorded in transmission mode.

-

Range: The mid-infrared range (4000-400 cm⁻¹) is scanned.

-

Data Acquisition: A background spectrum of the clean salt plates is recorded first and then subtracted from the sample spectrum to obtain the final infrared spectrum of the compound.

Workflow for Spectroscopic Analysis

The logical flow for the spectroscopic analysis of a compound like this compound involves a multi-step process to ensure accurate data acquisition and interpretation.

References

The Enhanced Reactivity of the Double Bond in Methyl 2-Fluoroacrylate: A Technical Guide

Introduction

Methyl 2-fluoroacrylate (MFA) is a fluorinated monomer of significant interest in materials science, organic synthesis, and pharmaceutical development.[1][2] The presence of a fluorine atom at the α-position of the acrylate (B77674) moiety confers unique electronic properties to the carbon-carbon double bond, leading to distinct reactivity compared to its non-fluorinated counterpart, methyl acrylate.[2] This guide provides an in-depth technical overview of the reactivity of the double bond in this compound, focusing on its participation in key chemical transformations. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the chemical behavior of this versatile building block.

Electronic Influence of the α-Fluorine Atom

The reactivity of the double bond in this compound is profoundly influenced by the strong electron-withdrawing inductive effect (-I) of the fluorine atom. This effect polarizes the C=C bond, rendering the β-carbon more electrophilic and susceptible to nucleophilic attack. While fluorine also possesses a +M (mesomeric) effect due to its lone pairs, the inductive effect is generally considered to be dominant in influencing the reactivity of α-fluoroacrylates. This enhanced electrophilicity is a key factor in the diverse reactivity profile of MFA.

Michael Addition Reactions

The electron-deficient nature of the β-carbon in this compound makes it an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles.

Aza-Michael Addition (Addition of Amines)

Amines readily add to this compound in an aza-Michael reaction to form β-amino acid derivatives. These reactions are often carried out under mild conditions and can be promoted by microwave irradiation to reduce reaction times and improve yields.[3][4]

Table 1: Aza-Michael Addition to Acrylates

| Nucleophile | Acrylate | Catalyst/Conditions | Time | Yield (%) | Reference |

| Benzylamine | Methyl acrylate | Methanol (B129727), Microwave, 115-130°C | 3 h | 97 | [3] |

| (S)-(-)-α-methylbenzylamine | Methyl acrylate | Methanol, Microwave, 80°C | 10 min | 95 | [4] |

Experimental Protocol: General Procedure for Microwave-Assisted Aza-Michael Addition [4]

-

To a solution of the amine (1 mmol) in methanol (3 mL) in a microwave reactor vessel, add this compound (1 mmol).

-

Seal the vessel and heat the reaction mixture under microwave irradiation to the desired temperature (e.g., 80-150°C) for the specified time (e.g., 10-180 min).

-

After cooling, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel.

Caption: Aza-Michael addition mechanism.

Thia-Michael Addition (Addition of Thiols)

Thiols are excellent nucleophiles for the conjugate addition to this compound, forming β-thioethers. These reactions are often catalyzed by bases or nucleophiles like phosphines and can proceed rapidly under mild conditions.[5][6] The thia-Michael reaction is known for its high efficiency and is considered a "click" reaction.[6]

Table 2: Thiol-Michael Addition to Acrylates

| Thiol | Acrylate | Catalyst | Solvent | Time | Conversion (%) | Reference |

| Ethanethiol | Ethyl acrylate | Triethylamine | THF | - | - | [7] |

| Ethanethiol | Ethyl acrylate | Triethylphosphine | THF | - | - | [7] |

Experimental Protocol: General Procedure for Phosphine-Catalyzed Thia-Michael Addition [8]

-

In a vial, dissolve the thiol (1 equivalent) and this compound (1 equivalent) in a suitable solvent (e.g., THF or dichloromethane).

-

Add a catalytic amount of a phosphine (B1218219) catalyst (e.g., triethylphosphine, typically 1-5 mol%).

-

Stir the reaction mixture at room temperature and monitor the progress by TLC or NMR.

-

Upon completion, the solvent is removed in vacuo, and the product is purified by column chromatography if necessary.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 2343-89-7 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 7. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. aquila.usm.edu [aquila.usm.edu]

The Pivotal Role of Fluorine in the Reactivity of Methyl 2-Fluoroacrylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-fluoroacrylate (MFA) is a fluorinated monomer that has garnered significant interest in polymer chemistry and materials science. The introduction of a fluorine atom at the α-position of the acrylate (B77674) moiety imparts unique electronic properties that profoundly influence its reactivity and the characteristics of the resulting polymers. This technical guide provides a comprehensive overview of the role of fluorine in the reactivity of MFA, with a focus on its implications for polymerization, cycloaddition, and Michael addition reactions. Furthermore, it explores the potential applications of poly(this compound) (PMFA) in drug delivery, drawing parallels with its well-studied non-fluorinated analog, poly(methyl methacrylate) (PMMA). This guide also delves into the synthesis of MFA, provides detailed experimental protocols for its key reactions, and discusses the potential, though currently speculative, interaction of MFA-derived compounds with cellular signaling pathways.

Introduction: The Fluorine Advantage

The substitution of hydrogen with fluorine in organic molecules leads to dramatic changes in their physical, chemical, and biological properties. Fluorine is the most electronegative element, and its presence in a molecule exerts a strong electron-withdrawing inductive effect (-I effect). In this compound, the fluorine atom is positioned at the α-carbon of the acrylate system, directly influencing the electron density of the carbon-carbon double bond and the carbonyl group. This electronic perturbation is the cornerstone of MFA's unique reactivity profile.[1]

The enhanced reactivity and stability conferred by the fluorine atom make MFA a valuable monomer for the synthesis of specialty polymers with desirable properties such as high thermal stability and chemical resistance.[2] These characteristics are of particular interest in the development of advanced materials for optical applications and in the design of novel drug delivery systems.

Synthesis of this compound

Several synthetic routes to this compound have been reported. One of the most common and industrially viable methods involves the base-induced elimination of hydrogen chloride from methyl 3-chloro-2-fluoropropionate.[2] Other methods include the dehydrobromination of 2-fluoro-2-bromoacetic acid methyl ester and the decarboxylation of 2-fluoropropane-1,3-diol dimethyl ester derivatives.[3]

Experimental Protocol: Synthesis of this compound via Elimination[4]

This protocol describes the synthesis of this compound from methyl 3-chloro-2-fluoropropionate.

Materials:

-

Methyl 3-chloro-2-fluoropropionate (98%)

-

Tribasic sodium phosphate (B84403) (Na₃PO₄)

-

2,6-di-tert-butyl-4-methylphenol (BHT) (polymerization inhibitor)

-

N-methylpyrrolidin-2-one (NMP) (solvent)

Procedure:

-

To a sulfonation flask equipped with a mechanical stirrer, heating mantle, and distillation apparatus, add 4 g (0.02 mol) of BHT, 500 g of NMP, and 360 g (2.2 mol) of tribasic sodium phosphate.

-

Heat the mixture to 150 °C with stirring.

-

Introduce 51 mg (2.2 x 10⁻⁴ mol) of BHT into the distillation receiver.

-

Apply a vacuum of 300 mbar to the system.

-

Begin the metered addition of a total of 287 g (98%, 2.0 mol) of methyl 3-chloro-2-fluoropropionate. The addition rate should be controlled to match the rate of distillation of the product, this compound.

-

Continue the distillation, and once the distillate stream ceases, gradually lower the vacuum to 150 mbar to recover any remaining product.

-

Once no more product distills, release the vacuum with nitrogen.

-

The collected distillate is purified by distillation to yield this compound as a colorless liquid.

Yield: Approximately 93.5% (205 g, 1.87 mol).[4]

Reactivity of this compound

The fluorine atom at the α-position significantly modulates the reactivity of the acrylate double bond, making it more susceptible to nucleophilic attack and influencing its behavior in polymerization and cycloaddition reactions.

Polymerization

This compound readily undergoes free-radical polymerization to produce poly(this compound) (PMFA). The electron-withdrawing fluorine atom influences the propagation and termination kinetics of the polymerization. While specific kinetic data for MFA is scarce in the public domain, a density functional theory (DFT) study on the propagation kinetics of α-substituted acrylates, including ethyl α-fluoroacrylate (EFA), provides valuable insights. The study suggests that the presence of the α-fluoro substituent affects the stability of the propagating radical and the transition state energy of the propagation step.[2]

Table 1: Comparison of Polymerization Kinetic Parameters for Methyl Acrylate and Methyl Methacrylate (B99206) at 60°C [5]

| Kinetic Parameter | Methyl Methacrylate (MMA) | Methyl Acrylate (MA) |

| Propagation Rate Constant (k_p) (L mol⁻¹ s⁻¹) | ~510 | ~27,800 |

| Termination Rate Constant (k_t) (L mol⁻¹ s⁻¹) | ~2.1 x 10⁷ | Significantly Higher than MMA |

Experimental Protocol: Free-Radical Polymerization of this compound

This protocol provides a general procedure for the free-radical polymerization of MFA.

Materials:

-

This compound (MFA)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Anhydrous toluene (B28343) (solvent)

Procedure:

-

In a Schlenk flask, dissolve MFA (e.g., 5 g, 48 mmol) in anhydrous toluene (e.g., 20 mL).

-

Add AIBN (e.g., 0.08 g, 0.48 mmol, 1 mol% relative to monomer).

-

Degas the solution by three freeze-pump-thaw cycles.

-

Backfill the flask with nitrogen or argon and seal.

-

Heat the reaction mixture in an oil bath at 60-70 °C for a specified time (e.g., 24 hours).

-

After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol (B129727) or hexane.

-

Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

Cycloaddition Reactions

The electron-deficient nature of the double bond in MFA makes it a good dienophile in Diels-Alder reactions. It can react with various dienes to form cyclic adducts, which are valuable intermediates in organic synthesis. Theoretical studies on the Diels-Alder reaction of cyclopentadiene (B3395910) with methyl acrylate have shown that Lewis acid catalysis can enhance the reaction rate and stereoselectivity.[6] A similar effect can be anticipated for MFA.

Experimental Protocol: Diels-Alder Reaction of this compound with Cyclopentadiene

This is an adapted protocol, as a specific procedure for MFA was not found.

Materials:

-

This compound (MFA)

-

Cyclopentadiene (freshly cracked from dicyclopentadiene)

-

Anhydrous diethyl ether or dichloromethane (B109758) (solvent)

-

Lewis acid catalyst (optional, e.g., AlCl₃, BF₃·OEt₂)

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve MFA (e.g., 1.04 g, 10 mmol) in the chosen anhydrous solvent (e.g., 20 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add freshly cracked cyclopentadiene (e.g., 0.73 g, 11 mmol, 1.1 equivalents) to the solution with stirring.

-

If using a Lewis acid catalyst, it should be added to the MFA solution before the diene.

-

Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature and stir for an additional 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction (if a catalyst was used) by carefully adding water.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography on silica (B1680970) gel.

Michael Addition Reactions

The electron-poor double bond of MFA is highly susceptible to conjugate addition by nucleophiles in a Michael-type reaction. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. A variety of nucleophiles, including amines, thiols, and carbanions, can be employed.[7]

Experimental Protocol: Michael Addition of a Primary Amine to this compound

This is an adapted protocol based on general procedures for Michael additions to acrylates.[8]

Materials:

-

This compound (MFA)

-

Primary amine (e.g., benzylamine)

-

Methanol (solvent)

Procedure:

-

In a round-bottom flask, dissolve the primary amine (e.g., 1.07 g, 10 mmol) in methanol (e.g., 20 mL).

-

Add this compound (1.04 g, 10 mmol) to the solution at room temperature with stirring.

-

The reaction is typically exothermic and may not require heating. Stir at room temperature for 1-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Role in Drug Development: Poly(this compound) as a Drug Delivery Vehicle

While research on PMFA for drug delivery is still in its nascent stages, the well-established use of its non-fluorinated analog, PMMA, provides a strong foundation for its potential. PMMA is a biocompatible polymer widely explored for drug delivery applications, often formulated as microparticles or nanoparticles.[9] The introduction of fluorine into the polymer backbone is expected to modulate key properties relevant to drug delivery.

The C-F bond can increase the hydrophobicity of the polymer, which may influence drug loading and release kinetics, particularly for hydrophobic drugs. Furthermore, fluorinated polymers are known for their low surface energy and chemical inertness, which could enhance the stability of the drug delivery system.

Preparation of Poly(this compound) Nanoparticles for Drug Delivery

Polymeric nanoparticles can be prepared by various methods, including emulsion polymerization, nanoprecipitation, and solvent evaporation.[6][10]

Experimental Protocol: Preparation of PMFA Nanoparticles by Nanoprecipitation

This is a general protocol that can be adapted for PMFA.

Materials:

-

Poly(this compound) (PMFA)

-

A water-miscible organic solvent (e.g., acetone, tetrahydrofuran)

-

Water (as the non-solvent)

-

A surfactant (optional, e.g., Pluronic F68)

-

The drug to be encapsulated

Procedure:

-

Dissolve PMFA and the drug in the organic solvent.

-

Prepare an aqueous solution, optionally containing a surfactant.

-

Add the organic solution dropwise to the aqueous solution under constant stirring.

-

The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.

-

Stir the suspension for several hours at room temperature to allow for the complete evaporation of the organic solvent.

-

The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove unencapsulated drug and excess surfactant.

-

The nanoparticles can be freeze-dried for long-term storage.

Drug Release Kinetics

The release of a drug from a polymer matrix is a complex process governed by factors such as diffusion, polymer degradation, and drug-polymer interactions. The release profile can often be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to elucidate the release mechanism. The increased hydrophobicity of PMFA compared to PMMA might lead to a more sustained release profile for encapsulated drugs.

Cellular Uptake and Potential Signaling Pathways

The interaction of drug-loaded nanoparticles with cells is a critical aspect of their therapeutic efficacy. The cellular uptake of nanoparticles is influenced by their size, surface charge, and surface chemistry.[11] Studies on fluorinated polymer nanoparticles suggest that they are readily taken up by cells, often via endocytic pathways.[12][13][14]

The direct interaction of MFA or PMFA with cellular signaling pathways has not been reported. However, it is well-documented that fluorinated organic molecules can act as enzyme inhibitors.[4][12] The strong electron-withdrawing nature of fluorine can alter the binding affinity of a molecule to the active site of an enzyme. Therefore, it is conceivable that MFA derivatives or degradation products of PMFA could potentially interact with and modulate the activity of key enzymes in cellular signaling cascades, such as kinases. This remains a speculative but intriguing area for future research in the context of drug development.

Visualizations

Logical Relationships and Experimental Workflows

Caption: Logical flow from fluorine's properties to MFA's reactivity and applications.

References

- 1. This compound | 2343-89-7 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. rroij.com [rroij.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Solvent-free Diels–Alder reactions of in situ generated cyclopentadiene - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. The role of surface charge in cellular uptake and cytotoxicity of medical nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorinated mechanism-based inhibitors: common themes and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Genesis of Performance: A Technical Guide to the Discovery and History of Fluorinated Acrylate Monomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated acrylate (B77674) monomers are a cornerstone of modern high-performance polymers, prized for their unique combination of properties including hydrophobicity, oleophobicity, low refractive index, and high thermal and chemical stability. These characteristics stem from the strong carbon-fluorine bond and the versatile acrylate functional group, which allows for facile polymerization. This technical guide delves into the historical discovery and development of these critical monomers, providing a detailed overview of their synthesis, properties, and the foundational research that propelled them into a wide array of applications, from advanced coatings and adhesives to specialized materials in the electronics and biomedical fields.

A Historical Perspective: The Dawn of Fluorinated Acrylates

The journey into fluorinated acrylate monomers began in the mid-20th century, building upon the burgeoning field of organofluorine chemistry. While the serendipitous discovery of polytetrafluoroethylene (PTFE) by Dr. Roy J. Plunkett at DuPont in 1938 ignited interest in fluoropolymers, the development of their acrylate counterparts followed a more deliberate path of scientific inquiry.

Early research focused on the synthesis of novel monomers that could impart the unique properties of fluorine to more easily processable polymer backbones. A pivotal moment in this exploration was the work on 1,1-dihydroperfluoroalkyl acrylates. Seminal research published in the mid-1950s laid the groundwork for the synthesis of these monomers. Further significant contributions came in the 1960s with studies on the preparation of fluoroalkyl acrylates and methacrylates derived from fluoroketones, expanding the library of available fluorinated monomers.[1]

These early investigations were largely driven by the need for materials with exceptional surface properties. The primary initial application for polymers derived from fluorinated acrylate monomers was as water and oil repellents for textiles and other surfaces. This demand spurred further research into the synthesis and polymerization of a wider variety of these monomers, leading to the development of the diverse range of fluorinated acrylates available today.

Synthesis of Fluorinated Acrylate Monomers: Foundational Methodologies

The synthesis of fluorinated acrylate monomers primarily relies on well-established esterification and transesterification reactions, tailored to accommodate the specific properties of fluorinated alcohols.

Direct Esterification

Direct esterification is a common and straightforward method for synthesizing fluorinated acrylate monomers. This reaction involves the acid-catalyzed condensation of a fluorinated alcohol with acrylic acid or methacrylic acid.

A general representation of this reaction is as follows:

Rf-OH + CH2=CR-COOH → Rf-OOC-CR=CH2 + H2O

Where:

-

Rf represents a fluoroalkyl group.

-

R is either H (for acrylates) or CH3 (for methacrylates).

The reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and often with a solvent that allows for the azeotropic removal of water to drive the reaction to completion.

Transesterification

Transesterification offers an alternative route, particularly when the direct esterification is challenging or when starting from a non-fluorinated acrylate. In this method, a simple alkyl acrylate (like methyl acrylate or ethyl acrylate) is reacted with a fluorinated alcohol in the presence of a catalyst.

The general reaction is:

Rf-OH + CH2=CR-COOR' → Rf-OOC-CR=CH2 + R'-OH

Where:

-

Rf is a fluoroalkyl group.

-

R is H or CH3.

-

R' is a simple alkyl group.

Catalysts for this reaction can be acids, bases, or organometallic compounds.

Acylation with Acryloyl Chloride

Another important synthetic route involves the reaction of a fluorinated alcohol with acryloyl chloride or methacryloyl chloride in the presence of a base to neutralize the HCl byproduct.[2]

Rf-OH + CH2=CR-COCl → Rf-OOC-CR=CH2 + HCl

This method is often preferred for its high yields and milder reaction conditions compared to direct esterification.

Quantitative Data of Common Fluorinated Acrylate Monomers

The following table summarizes key physical properties of several widely used fluorinated acrylate monomers. This data is essential for researchers in selecting the appropriate monomer for a specific application and for predicting the properties of the resulting polymers.

| Monomer | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| 2,2,2-Trifluoroethyl acrylate (TFEA) | C₅H₅F₃O₂ | 154.09[3] | 46 @ 125 mmHg[4][5] | 1.216[4][5] | 1.350[4][5] |

| 2,2,2-Trifluoroethyl methacrylate (B99206) (TFEMA) | C₆H₇F₃O₂ | 168.11 | 59 @ 100 mmHg[2] | 1.181[2] | 1.361[2] |

| 1H,1H,5H-Octafluoropentyl methacrylate | C₉H₈F₈O₂ | 300.14 | - | - | - |

| 1H,1H,2H,2H-Heptadecafluorodecyl methacrylate | C₁₄H₉F₁₇O₂ | 518.18 | - | - | - |

| Hexafluoro-iso-propyl methacrylate (HFIPMA) | C₇H₈F₆O₂ | 234.13 | - | - | 1.331[6] |

| Pentafluorophenyl acrylate (PFPA) | C₉H₃F₅O₂ | 238.11 | - | - | - |

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of key fluorinated acrylate monomers, compiled from established literature and patents.

Synthesis of 2,2,2-Trifluoroethyl Acrylate (TFEA) via Esterification

Objective: To synthesize 2,2,2-trifluoroethyl acrylate from 2,2,2-trifluoroethanol (B45653) and acrylic acid.

Materials:

-

2,2,2-Trifluoroethanol

-

Acrylic acid

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (B28343) (solvent)

-

Hydroquinone (B1673460) (polymerization inhibitor)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add 2,2,2-trifluoroethanol (1.0 mol), acrylic acid (1.2 mol), p-toluenesulfonic acid (0.02 mol), and a small amount of hydroquinone.

-

Add toluene to the flask to facilitate azeotropic removal of water.

-

Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Continue the reaction until the theoretical amount of water has been collected.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to remove unreacted acrylic acid and the catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the toluene using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure 2,2,2-trifluoroethyl acrylate.

Synthesis of 2,2,2-Trifluoroethyl Methacrylate (TFEMA) via Acylation

Objective: To synthesize 2,2,2-trifluoroethyl methacrylate from 2,2,2-trifluoroethanol and methacryloyl chloride.

Materials:

-

2,2,2-Trifluoroethanol

-

Methacryloyl chloride

-

Triethylamine (B128534) (base)

-

Dichloromethane (B109758) (solvent)

-

Hydroquinone (polymerization inhibitor)

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,2,2-trifluoroethanol (1.0 mol), triethylamine (1.1 mol), and a small amount of hydroquinone in dichloromethane.

-

Cool the flask in an ice bath.

-

Slowly add methacryloyl chloride (1.05 mol) from the dropping funnel to the stirred solution, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Transfer the filtrate to a separatory funnel and wash successively with 1 M HCl, 5% sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the dichloromethane using a rotary evaporator.

-

Purify the resulting crude product by vacuum distillation to yield 2,2,2-trifluoroethyl methacrylate.[2]

Visualization of Synthetic Pathways

The following diagrams illustrate the primary synthetic routes to fluorinated acrylate monomers.

References

- 1. scilit.com [scilit.com]

- 2. 2,2,2-Trifluoroethyl methacrylate | 352-87-4 [chemicalbook.com]

- 3. 2,2,2-Trifluoroethyl acrylate | C5H5F3O2 | CID 67889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,2,2-Trifluoroethyl acrylate | 407-47-6 [chemicalbook.com]

- 5. 2,2,2-三氟乙基丙烯酸酯 contains 100 ppm MEHQ as inhibitor, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. polysciences.com [polysciences.com]

An In-depth Technical Guide to the Stability and Degradation Pathways of Methyl 2-fluoroacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-fluoroacrylate (MFA) is a fluorinated acrylic monomer of significant interest in the development of advanced polymers for specialty applications, including in the pharmaceutical and drug delivery fields. The incorporation of a fluorine atom at the α-position of the acrylate (B77674) moiety imparts unique chemical and physical properties to the resulting polymers, such as enhanced thermal stability and chemical resistance.[1] However, the stability of the MFA monomer itself is a critical consideration during its synthesis, purification, storage, and polymerization, as well as in the assessment of its toxicological profile.

This technical guide provides a comprehensive overview of the current understanding of the stability and degradation pathways of this compound. It is intended to be a valuable resource for researchers, scientists, and drug development professionals working with or considering the use of this reactive monomer.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₅FO₂ | [2][3] |

| Molecular Weight | 104.08 g/mol | [2][3] |

| CAS Number | 2343-89-7 | [3] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Boiling Point | 91 °C | [3] |

| Density | 1.12 g/cm³ | [3] |

| Refractive Index (n20D) | 1.39 | [3] |

| Solubility in Water | Slightly soluble | [2] |

Stability of this compound